molecular formula C5H6O3 B1623557 Methyl 4-oxo-2-butenoate CAS No. 7327-99-3

Methyl 4-oxo-2-butenoate

Cat. No. B1623557
CAS RN: 7327-99-3
M. Wt: 114.1 g/mol
InChI Key: CRBJVPSOOMDSPT-NSCUHMNNSA-N
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Description

Methyl 4-oxo-2-butenoate , also known as methyl acetylacrylate , is an organic compound with the chemical formula C5H6O3 . It belongs to the class of α,β-unsaturated ketones and esters. The compound exhibits a β-keto functionality due to the presence of both a carbonyl group and a double bond in its structure .


Synthesis Analysis

The synthesis of Methyl 4-oxo-2-butenoate involves various methods, including Claisen condensation , acylation , and base-catalyzed reactions . One common approach is the reaction between ethyl acetoacetate and an appropriate acid chloride or anhydride . This process yields the desired methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 4-oxo-2-butenoate consists of a β-keto group (4-oxo) and an unsaturated double bond (2-butenoate). The compound adopts a planar geometry , allowing for resonance stabilization of the carbonyl group. The E-isomer is the most stable configuration .


Chemical Reactions Analysis

    Michael Addition : Methyl 4-oxo-2-butenoate participates in Michael addition reactions with nucleophiles, such as enamines . These reactions lead to the formation of new carbon-carbon bonds and are useful in the synthesis of complex molecules . Hydrolysis : Under acidic or basic conditions, the ester linkage in Methyl 4-oxo-2-butenoate can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately -20°C .
  • Boiling Point : Around 140°C .
  • Solubility : Soluble in organic solvents like acetone , ethyl acetate , and chloroform .

Scientific Research Applications

Synthesis and Derivatization

Methyl 4-oxo-2-butenoate has been studied for its utility in chemical synthesis. Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, including methyl 4-oxo-2-butenoate, using aldol-condensation. These methods yield a broad range of substrates and are significant due to their simplicity and the accessibility of starting materials (Uguen et al., 2021).

Analytical Applications

The compound has been employed in analytical chemistry. For instance, Gatti et al. (1990) investigated its use as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols (Gatti et al., 1990).

Biomedical Research

In biomedical research, Matarlo et al. (2016) explored the use of a derivative, Methyl 4-Oxo-4-phenylbut-2-enoate, showing its in vivo activity against MRSA and inhibiting MenB in the bacterial menaquinone biosynthesis pathway (Matarlo et al., 2016).

Catalysis and Organic Reactions

The compound has been involved in studies of catalysis and organic reactions. Hayashi et al. (1991) reported asymmetric reactions of enamines with methyl 4-oxo-2-butenoate, using chiral titanium reagents, illustrating its importance in stereocontrolled synthetic chemistry (Hayashi et al., 1991).

Antitumor Properties

Additionally, compounds derived from 4-oxo-butenoic acid, such as 4-oxo-2-butenoic acid methyl ester derivatives, have been identified as having anti-tumor properties against breast carcinoma (Miles et al., 1958).

Mechanism of Action

Methyl 4-oxo-2-butenoate is involved in various biological processes due to its reactivity as an α,β-unsaturated compound. Its mechanism of action depends on the specific reactions it undergoes. For example, in Michael additions, it acts as a Michael acceptor, reacting with nucleophiles .

properties

IUPAC Name

methyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJVPSOOMDSPT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-2-butenoate

CAS RN

7327-99-3, 5837-72-9
Record name Methyl 4-oxo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-oxo-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (2E)-4-oxobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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